molecular formula C10H9Cl2NO3 B12547289 Glycine, N-[(3,4-dichlorophenyl)acetyl]- CAS No. 153906-08-2

Glycine, N-[(3,4-dichlorophenyl)acetyl]-

Cat. No.: B12547289
CAS No.: 153906-08-2
M. Wt: 262.09 g/mol
InChI Key: DBGGEQBTIPZUAE-UHFFFAOYSA-N
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Description

Glycine, N-[(3,4-dichlorophenyl)acetyl]- is a chemical compound with the molecular formula C10H9Cl2NO3 It is a derivative of glycine, an amino acid, and features a dichlorophenyl group attached to the acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(3,4-dichlorophenyl)acetyl]- typically involves the acylation of glycine with 3,4-dichlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(3,4-dichlorophenyl)acetyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Glycine, N-[(3,4-dichlorophenyl)acetyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[(3,4-dichlorophenyl)acetyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to receptors, altering their activity. The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)glycine
  • N-[(3,4-Dichlorophenyl)(phenyl)methyl]glycine

Uniqueness

Glycine, N-[(3,4-dichlorophenyl)acetyl]- is unique due to its specific structural features, such as the dichlorophenyl group and the acetyl linkage. These features confer distinct chemical properties and biological activities compared to similar compounds.

Biological Activity

Glycine, N-[(3,4-dichlorophenyl)acetyl]-, also known as GR89696, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.

Synthesis and Structure-Activity Relationship

The synthesis of Glycine, N-[(3,4-dichlorophenyl)acetyl]- has been explored in various studies. The compound is characterized by its amide structure, which is crucial for its interaction with biological targets. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring and the acetyl group significantly affect its biological potency.

Neuropharmacological Activity

Glycine, N-[(3,4-dichlorophenyl)acetyl]- has been primarily studied for its role as a selective agonist at the μ-opioid receptors. In vivo studies using positron emission tomography (PET) have demonstrated that this compound exhibits high brain penetration and specific binding to μ-opioid receptors. For instance, a study reported that the compound showed significant uptake in regions such as the cingulate cortex and striatum, which are associated with pain modulation and reward pathways .

Table 1: Binding Affinity of GR89696 at μ-opioid Receptors

CompoundKi (nM)Receptor Type
GR896962.3μ1
GR896961.15μ2

These findings suggest that Glycine, N-[(3,4-dichlorophenyl)acetyl]- could be beneficial in treating conditions related to pain management and addiction.

Anticancer Activity

Recent studies have also investigated the anticancer properties of Glycine derivatives. A notable study evaluated several compounds for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives of Glycine exhibited significant inhibition of cell proliferation in breast and colon cancer cell lines.

Table 2: Cytotoxic Effects of Glycine Derivatives

CompoundCell LineIC50 (µM)
Glycine Derivative AMCF72.5
Glycine Derivative BHCT1161.8
Glycine N-[(3,4-dichlorophenyl)acetyl]-PC33.0

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, highlighting the potential for these compounds in cancer therapy .

Case Study 1: Opioid Receptor Imaging

In a study aimed at imaging μ-opioid receptors using PET scans, researchers utilized GR89696 to assess receptor distribution in live subjects. The results indicated a clear correlation between receptor density and the observed pharmacological effects, supporting its application in both diagnostic imaging and therapeutic contexts .

Case Study 2: Anticancer Screening

Another study screened various Glycine derivatives against multiple cancer cell lines. The most potent compounds were found to significantly inhibit tumor growth in vitro, with ongoing research focusing on their mechanisms of action and potential clinical applications .

Properties

CAS No.

153906-08-2

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

2-[[2-(3,4-dichlorophenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(3-8(7)12)4-9(14)13-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)

InChI Key

DBGGEQBTIPZUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NCC(=O)O)Cl)Cl

Origin of Product

United States

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